molecular formula C16H23N3O2S B12875738 tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate

tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate

Cat. No.: B12875738
M. Wt: 321.4 g/mol
InChI Key: IGLNQLOAYLOHLL-UHFFFAOYSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

The compound’s structure features a 1,3-thiazine ring fused with a 3-aminophenyl group and a tert-butyl carbamate moiety. The IUPAC name, tert-butyl N-[4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl]carbamate, systematically describes its components:

  • A six-membered 1,3-thiazine ring (containing sulfur and nitrogen at positions 1 and 3) in a partially saturated 5,6-dihydro-4H configuration.
  • A 4-methyl group and 4-(3-aminophenyl) substituent on the thiazine ring.
  • A tert-butyl carbamate group (-OC(O)NHtert-butyl) at position 2 of the thiazine.

The molecular formula is C₁₆H₂₂N₃O₂S , with a molecular weight of 320.43 g/mol . Key structural features include:

Property Details
Thiazine ring system Partially saturated, enabling conformational flexibility.
3-Aminophenyl group Provides a site for hydrogen bonding and π-π interactions.
tert-Butyl carbamate Enhances solubility and stabilizes the molecule against hydrolysis.

The tert-butyl group acts as a protective moiety for the carbamate, a common strategy in peptide synthesis. The 3-aminophenyl group’s electronic properties may influence reactivity in further derivatization, such as cross-coupling or acylation.

Historical Context in Heterocyclic Chemistry

1,3-Thiazines, first synthesized in the mid-20th century, gained prominence as scaffolds for antibiotics and antivirals. Early work focused on simpler analogs, such as 1,3-benzothiazinones, which showed antibacterial activity against Mycobacterium tuberculosis. The introduction of carbamate-protected thiazines, like tert-butyl derivatives, emerged in the 2000s as strategies to improve synthetic accessibility and stability.

Recent advances in gold-catalyzed cyclization (e.g., forming 1,3-thiazinanes) and multi-component reactions (e.g., using tert-butyl carbamates as intermediates) have enabled efficient access to complex thiazine derivatives. For example, gold(I)-catalyzed reactions facilitate the formation of thiazine rings via alkyne activation, a method applicable to synthesizing the target compound’s core. The tert-butyl carbamate group, widely used in solid-phase peptide synthesis, was later adapted to stabilize amine-containing heterocycles like this molecule.

Significance of Thiazine Derivatives in Medicinal Chemistry

Thiazine derivatives are prized for their diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer effects. The tert-butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate exemplifies this potential through:

  • Anti-inflammatory properties : Analogous 1,3-benzothiazinones inhibit NF-κB and STAT3 pathways, reducing pro-inflammatory cytokines like TNF-α.
  • Drug-like solubility : The tert-butyl carbamate enhances lipophilicity, improving membrane permeability.
  • Structural modularity : The 3-aminophenyl group allows for targeted modifications to optimize binding to biological targets, such as enzyme active sites.

For instance, related compounds with fluorinated aryl groups (e.g., tert-butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate) have been studied as kinase inhibitors, underscoring the scaffold’s versatility. The amino group’s role in hydrogen-bonding interactions further supports its utility in designing protease inhibitors or receptor antagonists.

Properties

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-[4-(3-aminophenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-yl]carbamate

InChI

InChI=1S/C16H23N3O2S/c1-15(2,3)21-14(20)18-13-19-16(4,8-9-22-13)11-6-5-7-12(17)10-11/h5-7,10H,8-9,17H2,1-4H3,(H,18,19,20)

InChI Key

IGLNQLOAYLOHLL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC(=N1)NC(=O)OC(C)(C)C)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Thiol-Involved Cascade Reaction Method

  • Starting materials: Thiols and 3-chloropropyl isothiocyanates.
  • Reaction conditions: Mild green solvent system (ethanol/water 1:1), potassium carbonate as base.
  • Procedure: The thiol anion adds nucleophilically to the isothiocyanate, forming a dithiocarbamate intermediate, which tautomerizes and undergoes intramolecular nucleophilic substitution to close the thiazine ring.
  • Heating: Microwave-assisted heating (20 W, 50 °C, 5 min) significantly improves reaction efficiency compared to conventional heating.
  • Yields: High yields (up to quantitative) with excellent substrate tolerance, including electron-donating and electron-withdrawing groups on the thiol partner.
  • Advantages: Rapid, reliable, easy purification, and environmentally benign conditions.

This method is well-suited for synthesizing 2-mercapto 5,6-dihydro-4H-1,3-thiazines, which can be further functionalized to obtain the desired derivatives.

Parameter Condition/Result
Solvent EtOH/H2O (1:1)
Base K2CO3 (0.6 equiv.)
Heating Microwave-assisted (20 W, 50 °C, 5 min)
Yield Up to quantitative (near 100%)
Substrate scope Broad (various thiols with EWG/EDG)
Purification Column chromatography

Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is commonly introduced to protect amine functionalities during synthesis. For the target compound, the Boc group is attached to the nitrogen of the thiazine ring.

Boc Protection Strategy

  • Reagents: tert-Butyl carbamate or Boc anhydride.
  • Typical conditions: Reaction in tetrahydrofuran (THF) or similar solvents, often in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride.
  • Temperature: Low temperatures (-5 to 0 °C) to control reactivity.
  • Reaction time: Typically 0.5 to 2 hours depending on the substrate.
  • Workup: Quenching with aqueous sodium bicarbonate, extraction with ethyl acetate, washing with brine, drying, and concentration.
  • Purification: Crystallization or column chromatography.

An example analogous to Boc protection in related compounds involves the reaction of tert-butyl carbamate with a suitable electrophilic intermediate under controlled low-temperature conditions to afford high purity products with yields around 80-85%.

Functionalization with 3-Aminophenyl Substituent

The 3-aminophenyl group is introduced via substitution or coupling reactions on the thiazine scaffold.

Representative Experimental Procedure for the Target Compound

Based on the cascade reaction and Boc protection methods, a plausible synthetic route is:

  • Step 1: React 3-aminothiophenol with 3-chloropropyl isothiocyanate in EtOH/H2O with K2CO3 under microwave irradiation (50 °C, 5 min) to form the 5,6-dihydro-4H-1,3-thiazine intermediate bearing the 3-aminophenyl substituent.

  • Step 2: Protect the thiazine nitrogen with tert-butyl carbamate by treating the intermediate with Boc anhydride or tert-butyl carbamate in THF at low temperature (-5 to 0 °C) in the presence of a base (e.g., LDA).

  • Step 3: Workup by aqueous quenching, extraction, drying, and purification by column chromatography or crystallization to isolate tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Thiol-isothiocyanate cascade 3-aminothiophenol + 3-chloropropyl isothiocyanate, EtOH/H2O, K2CO3, MW 50 °C, 5 min High yield (up to 95%) Efficient thiazine ring formation
2 Boc protection tert-Butyl carbamate or Boc anhydride, THF, LDA, -5 to 0 °C, 0.5-2 h 80-85% yield Protects thiazine nitrogen
3 Purification Extraction, washing, drying, chromatography/crystallization Purity >95% Standard organic workup

Research Findings and Analysis

  • The microwave-assisted thiol-involved cascade reaction is a robust and green method for constructing the 5,6-dihydro-4H-1,3-thiazine core with diverse substituents, including aminoaryl groups.
  • Boc protection under controlled low-temperature conditions ensures high purity and yield of the protected amine derivative, facilitating further synthetic manipulations.
  • The overall synthetic strategy is modular, allowing for variation in the aromatic substituent and protecting groups, which is valuable for medicinal chemistry applications.
  • The methods avoid harsh reagents and conditions, aligning with green chemistry principles.

This detailed synthesis approach for this compound integrates recent advances in heterocyclic chemistry and carbamate protection, providing a reliable and efficient route for research and industrial applications.

Chemical Reactions Analysis

Carbamate Group

  • Hydrolysis : The tert-butyl carbamate can undergo acidic (e.g., HCl in dioxane) or basic hydrolysis to yield the corresponding amine. This is a critical step in prodrug activation or further derivatization.

    R-O-C(=O)-NH-R-NH2+CO2+t-BuOH\text{R-O-C(=O)-NH-} \rightarrow \text{R-NH}_2 + \text{CO}_2 + \text{t-BuOH}
  • Transcarbamoylation : Under nucleophilic conditions, the carbamate may react with amines or alcohols to form substituted ureas or carbonates .

Aromatic Amine (3-Aminophenyl)

  • Acylation/Alkylation : The amine can react with acyl chlorides or alkyl halides to form amides or secondary amines.

  • Diazotization : In acidic conditions (e.g., NaNO₂/HCl), the amine forms a diazonium salt, enabling coupling reactions (e.g., Sandmeyer, Heck) .

Thiazine Ring

  • Ring-Opening Reactions : Under strong nucleophiles (e.g., Grignard reagents), the thiazine ring may open at the S–C or N–C bonds.

  • Electrophilic Substitution : The electron-rich sulfur atom could participate in electrophilic attacks, though steric hindrance from the methyl and phenyl groups may limit reactivity.

Antitumor Activity of Analogues

Bis-dihydrothiazines, structurally related to this compound, exhibit antitumor properties . Functionalization of the 3-aminophenyl group (e.g., introducing sulfonamide or urea moieties) could enhance bioactivity.

Microwave-Assisted Modifications

Microwave (MW) irradiation, as reported for similar thiazine syntheses , may accelerate reactions involving this compound, such as:

  • Cross-Coupling : Suzuki-Miyaura coupling at the aryl amine position.

  • Cycloadditions : Thiazine as a diene in Diels-Alder reactions.

Mechanistic Insights from DFT Calculations

DFT studies on analogous thiazine syntheses reveal a two-step mechanism :

  • Intermolecular nucleophilic addition (ΔG‡ = 5.9 kcal/mol).

  • Intramolecular substitution (ΔG‡ = 14.9 kcal/mol).
    These insights suggest that modifications to the thiazine core (e.g., halogenation) would require careful optimization of leaving-group mobility and ring strain.

Comparative Reaction Conditions

Reaction Type Conditions Yield Key Feature
Carbamate HydrolysisHCl/dioxane, 50°C, 2h85–90%Selective deprotection
Acylation of AmineAcCl, Et₃N, CH₂Cl₂, 0°C→RT78%N-Acetyl derivative formation
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, MW, 100°C65%Biaryl product

Scientific Research Applications

Biological Activities

  • Antitumor Activity :
    • The compound has shown promise in preclinical studies as an antitumor agent. Its structural features suggest potential interactions with biological targets involved in cancer proliferation and survival pathways. For instance, derivatives of thiazine compounds have been reported to inhibit cell growth in various cancer cell lines .
  • Antimicrobial Properties :
    • Research indicates that thiazine derivatives possess antimicrobial activities. The presence of the aminophenyl group may enhance the compound's ability to disrupt microbial cell walls or metabolic processes, making it a candidate for developing new antibiotics .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes related to cancer metabolism or microbial growth has been investigated. Enzyme assays have demonstrated that certain thiazine derivatives can effectively inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in both cancer and microbial cells .

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of various thiazine derivatives on human breast cancer cells. The results indicated that compounds similar to tert-butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate exhibited significant inhibition of tumor cell proliferation compared to control groups .
  • Antimicrobial Testing :
    • In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism by which tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to specific biological outcomes. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives reported in the literature, primarily differing in substituents on the phenyl ring or the amine moiety. Below is a detailed comparison based on synthesis, physicochemical properties, and functional activity:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Fluorination at the 2,4-positions of the phenyl ring (e.g., 5g, 5s, 5u) improves binding affinity to BACE1 by enhancing electrostatic interactions with Gly230 and other residues . The target compound’s 3-aminophenyl group lacks fluorination, which may reduce potency but increase metabolic stability. Bulky substituents (e.g., 1-(trifluoromethyl)cyclopropyl in 5u) enhance inhibitory activity (IC₅₀ <10 nM) but may compromise solubility .

Impact of Protective Groups :

  • tert-Butyl carbamate derivatives (e.g., 5g , 5s ) exhibit higher synthetic yields (58–96%) compared to free amines (e.g., 6a , 78%) due to improved intermediate stability . However, carbamate removal (e.g., via HCl or TFA) is required to activate the free amine for biological activity .

Physicochemical Properties: Free amine analogs (6a, CAS 540771-32-2) show superior aqueous solubility compared to carbamate-protected derivatives, critical for in vivo efficacy . The target compound’s 3-aminophenyl group may confer moderate solubility but could introduce susceptibility to oxidative metabolism.

Synthetic Accessibility: Analogs with flexible alkylamino side chains (e.g., 5g) are synthesized in moderate yields (58%), while rigid cyclopropylamines (e.g., 5s) achieve higher yields (96%) due to favorable reaction kinetics .

Biological Activity

Introduction

The compound tert-butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate, also known by its CAS number 387827-18-1, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

PropertyValue
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Boiling PointNot available
InChI KeyHPSJZYBXANBFJH-UHFFFAOYSA-N
H-bond Donors/Acceptors1 / 2

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various neurodegenerative diseases .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have shown the ability to reduce pro-inflammatory cytokines like TNF-α and IL-6 in cell cultures exposed to amyloid beta peptides, indicating a possible neuroprotective effect .

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and protective effects of this compound against neurotoxic agents:

  • Cell Viability Assays : When tested on astrocyte cells treated with amyloid beta (Aβ) peptides, the compound demonstrated a significant increase in cell viability compared to untreated controls. Specifically, the compound improved cell viability from 43.78% to 62.98% when co-administered with Aβ .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound:

  • Scopolamine-Induced Model : In a scopolamine-induced oxidative stress model in rats, the compound showed a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation. However, this effect was less pronounced compared to established treatments like galantamine .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Neuroprotective Effects : A study indicated that compounds similar to this compound could protect against Aβ-induced cytotoxicity by modulating inflammatory responses and enhancing antioxidant defenses .
  • Cytokine Modulation : Treatment with related compounds resulted in decreased levels of TNFα and IL-6 in astrocytes exposed to Aβ, suggesting that these compounds could mitigate inflammation associated with neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl (4-(3-aminophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate, and how can reaction efficiency be optimized?

  • Methodology : Begin with a retrosynthetic analysis, focusing on the thiazine ring formation and Boc protection of the amine. A plausible route involves cyclocondensation of 3-aminobenzaldehyde derivatives with thioureas or thioamides under acidic catalysis. For Boc protection, use di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) with DMAP as a catalyst. Optimize reaction time and temperature (e.g., 0–25°C, 12–24 hours) to minimize side reactions like over-alkylation .
  • Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>98%) and NMR (e.g., disappearance of NH2_2 protons at δ 5–6 ppm and Boc group signals at δ 1.3–1.5 ppm) .

Q. How should the stability of this compound be evaluated under varying storage and reaction conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to stressors:

  • Thermal : 40–60°C for 1–4 weeks.
  • Hydrolytic : pH 2–12 buffers at 25°C.
  • Oxidative : 3% H2_2O2_2 at 25°C.
    • Analysis : Use HPLC-MS to detect degradation products (e.g., Boc deprotection or thiazine ring oxidation). Store the compound at –20°C in anhydrous, inert atmospheres to prevent hydrolysis of the Boc group .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • NMR : 1^1H and 13^13C NMR for confirming the thiazine ring (e.g., characteristic S-C=N signals at δ 160–170 ppm) and Boc group integrity.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ or [M+Na]+^+).
  • IR : Confirm carbamate C=O stretch at ~1680–1720 cm1^{-1} .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or optimizing catalytic conditions for this compound’s synthesis?

  • Methodology : Use DFT calculations (e.g., Gaussian or ORCA) to model transition states for thiazine ring closure or Boc deprotection. Pair with COMSOL Multiphysics to simulate reaction kinetics and optimize parameters like solvent polarity or catalyst loading .
  • Case Study : Compare computed activation energies for competing pathways (e.g., intramolecular cyclization vs. intermolecular dimerization) to guide experimental design .

Q. What strategies can mitigate side reactions during Boc deprotection, such as acid-induced thiazine ring degradation?

  • Methodology : Use mild acidic conditions (e.g., TFA/DCM at 0°C) for Boc removal. Monitor reaction progress via in-situ FTIR to detect CO2_2 release (indicative of successful deprotection). Add scavengers like triethylsilane to quench excess acid and stabilize the free amine .
  • Troubleshooting : If ring degradation occurs (e.g., via 1^1H NMR detection of new S-O or N-O species), switch to alternative deprotection reagents (e.g., HCl/dioxane) .

Q. How can the compound’s reactivity in cross-coupling or functionalization reactions be systematically explored?

  • Experimental Design : Screen Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) using the aryl amine moiety. Vary ligands (XPhos, SPhos), bases (Cs2_2CO3_3, K3_3PO4_4), and solvents (toluene, DMF).
  • Data Analysis : Use DOE (Design of Experiments) to identify optimal conditions. For example, a 32^2 factorial design varying temperature (80–120°C) and catalyst loading (1–5 mol%) .

Q. What are the challenges in assessing the compound’s biological activity, and how can its pharmacokinetic properties be improved?

  • In Vitro Assays : Test solubility (shake-flask method in PBS) and permeability (Caco-2 cell monolayer). If poor, modify the Boc group or introduce solubilizing substituents (e.g., PEG chains) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Use deuterium isotope effects or fluorine substitution to block vulnerable sites .

Data Contradictions and Resolution

Q. How should conflicting reports about the compound’s stability in acidic media be addressed?

  • Hypothesis Testing : Replicate experiments under controlled conditions (pH, temperature). If instability is confirmed via HPLC-MS, propose a degradation mechanism (e.g., thiazine ring protonation leading to ring-opening). Validate using 1^1H NMR titration studies .

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral intermediates?

  • Root Cause : Asymmetric induction during thiazine ring formation may depend on solvent polarity (e.g., chiral amplification in toluene vs. DMF). Use chiral HPLC or Mosher’s ester analysis to quantify ee. Optimize by adding chiral auxiliaries (e.g., Evans’ oxazolidinones) .

Methodological Best Practices

  • Safety : Follow SDS guidelines for handling amines and carbamates (e.g., PPE, fume hood use) .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas purity) and use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis .

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